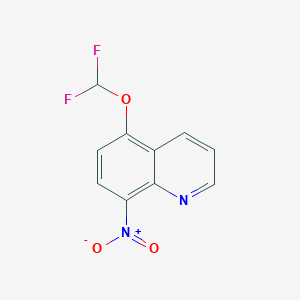

5-(Difluoromethoxy)-8-nitroquinoline

Overview

Description

The compound “5-(Difluoromethoxy)-8-nitroquinoline” is a quinoline derivative. Quinolines are aromatic compounds that consist of a benzene ring fused to a pyridine ring. In this case, the quinoline has a difluoromethoxy group (-OCHF2) at the 5-position and a nitro group (-NO2) at the 8-position .

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the difluoromethoxy and nitro groups onto a quinoline base. This could potentially be achieved through electrophilic aromatic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline core, with the difluoromethoxy and nitro groups attached at the 5 and 8 positions, respectively .Chemical Reactions Analysis

As an aromatic compound, “this compound” could potentially undergo a variety of reactions, including further electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the difluoromethoxy and nitro groups. For example, these groups could affect the compound’s solubility, reactivity, and stability .Scientific Research Applications

Electrochemical Behavior and Immobilization

Research by Urzúa et al. (2018) explored the use of multiwalled carbon nanotube-glassy carbon electrodes (MWCNT-GCEs) to immobilize nitroquinolines, including 8-nitroquinoline. This study, employing cyclic voltammetry, revealed insights into the electrochemical behavior of these compounds, which could have implications for the scientific applications of 5-(Difluoromethoxy)-8-nitroquinoline in areas like electrochemical sensors or materials science (Urzúa et al., 2018).

Biological Activity and Hypoxia Selectivity

Studies on similar nitroquinoline compounds have been conducted to understand their biological activities. For instance, Denny et al. (1992) investigated various nitroquinoline derivatives as hypoxia-selective cytotoxins. Although not directly on this compound, these studies provide valuable information about the potential biological applications of related compounds in targeting hypoxic cells, which might be applicable to the study of cancer or other diseases where hypoxic environments are relevant (Denny et al., 1992).

Photoreactive Properties

Research on 8-hydroxy-5-nitroquinoline by Wang et al. (2022) focused on its photoreactive properties, using transient absorption and time-resolved resonance Raman spectroscopies. Understanding the photochemical behavior of such compounds can have implications for this compound in the development of photosensitive materials or photochemical processes (Wang et al., 2022).

Synthesis and Chemical Transformation

The synthesis and transformation of nitroquinolines, including methods for their reduction to aminoquinolines, have been explored in various studies. Skolyapova et al. (2018) investigated the transformation of quinolines polyfluorinated in the benzene moiety, which is relevant for understanding the chemical pathways and potential synthetic routes for this compound (Skolyapova et al., 2018).

Mechanism of Action

Target of Action

The primary target of 5-Fluorouracil is the enzyme thymidylate synthase, which plays a crucial role in DNA synthesis .

Mode of Action

5-Fluorouracil inhibits thymidylate synthase, thereby disrupting DNA synthesis and leading to cell death .

Biochemical Pathways

The inhibition of thymidylate synthase by 5-Fluorouracil affects the synthesis of pyrimidine, a key component of DNA. This disruption in the biochemical pathway leads to the cessation of cell growth .

Pharmacokinetics

5-Fluorouracil has a short biological half-life and its oral absorption is incomplete, leading to a peak-valley phenomenon. This necessitates frequent administration and can lead to severe side effects .

Result of Action

The action of 5-Fluorouracil results in the disruption of DNA synthesis, leading to cell death and a reduction in tumor growth .

Action Environment

The efficacy and stability of 5-Fluorouracil can be influenced by various environmental factors, including the patient’s overall health, the presence of other medications, and specific genetic factors .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-(difluoromethoxy)-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2O3/c11-10(12)17-8-4-3-7(14(15)16)9-6(8)2-1-5-13-9/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVIFNLYYAJIJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

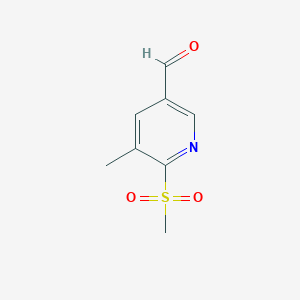

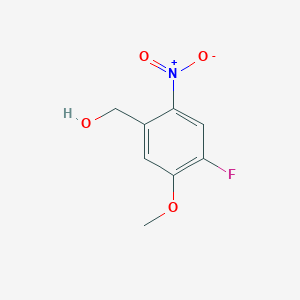

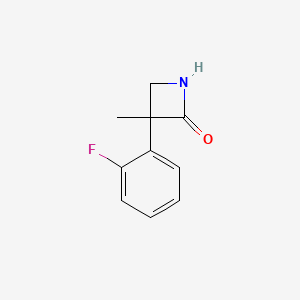

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[(4-tert-butylphenyl)carbonyl]-1H-pyrrol-2-yl}-2,2,2-trichloroethan-1-one](/img/structure/B1448342.png)

![2-[(4-Tert-butylphenyl)methyl]propanedioic acid](/img/structure/B1448345.png)

![5-Azaspiro[2.5]octane hydrochloride](/img/structure/B1448351.png)

![2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1448358.png)